![molecular formula C17H22N4O4S B13268661 2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide](/img/structure/B13268661.png)
2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide
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Overview
Description
2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is a complex organic compound with potential applications in various fields of science and industry. This compound features a sulfonamide group, a hydrazinecarbonyl group, and a methoxyphenyl group, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the hydrazinecarbonyl group: This step involves the reaction of the intermediate compound with hydrazine hydrate.
Attachment of the methoxyphenyl group: This can be done through a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the compound, potentially forming sulfoxides or sulfones.
Reduction: Reduced forms of the compound, such as amines or alcohols.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydrazinecarbonyl group can form covalent bonds with target proteins, leading to inhibition or modification of their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Hydrazine derivatives: Compounds with hydrazine groups used in various chemical reactions.
Methoxyphenyl derivatives: Molecules with methoxyphenyl groups used in pharmaceuticals and materials science.
Uniqueness
2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzene-1-sulfonamide is unique due to its combination of functional groups, which provides a versatile platform for chemical modifications and applications. Its structure allows for diverse reactivity and potential in multiple scientific and industrial fields.
Biological Activity
2-Amino-5-hydrazinocarbonyl-N-(4-methoxy-phenyl)-N-propyl-benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews the synthesis, pharmacological properties, and biological activities of this compound, supported by relevant data tables and case studies.
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate sulfonamide precursors. The specific synthetic route can vary, but it generally includes the following steps:
- Formation of Hydrazone : The initial step involves the condensation of hydrazine with a carbonyl compound to form a hydrazone.
- Sulfonamide Formation : The hydrazone is then reacted with a sulfonamide to yield the final product.
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on hydrazone derivatives have shown moderate to high antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can inhibit cell proliferation in cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For example, similar hydrazone derivatives have been shown to induce apoptosis in human leukemia cells by activating caspase pathways .
Case Studies
Several case studies provide insight into the efficacy and mechanisms of action of this compound:
- Case Study on Antibacterial Activity :
-
Case Study on Anticancer Activity :
- A recent investigation into the cytotoxic effects of hydrazones revealed that one derivative caused a significant reduction in cell viability in breast cancer cell lines (MCF-7), with IC50 values around 25 µM . This suggests that structural modifications, such as those present in this compound, may enhance its anticancer activity.
Table 1: Summary of Biological Activities
Activity Type | Assay Method | Results | Reference |
---|---|---|---|
Antibacterial | MIC determination | MIC = 10 µg/mL | |
Anticancer | Cell viability assay | IC50 = 25 µM | |
Cytotoxicity | MTT assay | Significant reduction in viability |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Activity Type | Observations |
---|---|---|
Hydrazone with methoxy group | Antimicrobial | Enhanced activity against Gram-positive bacteria |
Sulfonamide derivative | Anticancer | Induces apoptosis in cancer cell lines |
Properties
Molecular Formula |
C17H22N4O4S |
---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-amino-5-(hydrazinecarbonyl)-N-(4-methoxyphenyl)-N-propylbenzenesulfonamide |
InChI |
InChI=1S/C17H22N4O4S/c1-3-10-21(13-5-7-14(25-2)8-6-13)26(23,24)16-11-12(17(22)20-19)4-9-15(16)18/h4-9,11H,3,10,18-19H2,1-2H3,(H,20,22) |
InChI Key |
SDHLADMHTWTQFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=C(C=C1)OC)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NN)N |
Origin of Product |
United States |
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